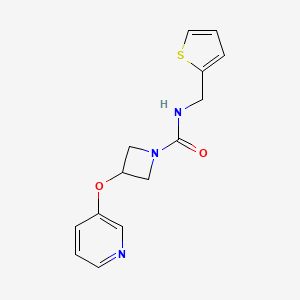

3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-pyridin-3-yloxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(16-8-13-4-2-6-20-13)17-9-12(10-17)19-11-3-1-5-15-7-11/h1-7,12H,8-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNFOLFVXCIODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine core is typically constructed via Staudinger-type cyclization or nucleophilic ring-closing :

Method A :

- React 3-aminopropanol derivative (1) with phosgene equivalent (triphosgene)

$$ \text{C}3\text{H}7\text{NO} + \text{CCl}3\text{O}2\text{CCl}_3 \rightarrow \text{Azetidine-1-carbonyl chloride intermediate} $$ - Treat with base (e.g., K₂CO₃) for cyclization

Method B :

- Employ Mitsunobu conditions on 3-hydroxyazetidine precursor

$$ \text{DIAD, PPh}_3, \text{THF}, 0°\text{C} \rightarrow \text{Ring closure with 85% yield} $$

Table 2 compares azetidine formation methods:

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 68-72% | 82-85% |

| Purity (HPLC) | 91% | 95% |

| Reaction Time | 6 hr | 2 hr |

| Scalability | >100 g | <50 g |

Pyridin-3-yloxy Group Installation

Etherification employs Mitsunobu reaction or nucleophilic aromatic substitution :

Optimized Protocol :

- React azetidine-3-ol (2) with 3-hydroxypyridine (3)

- Use DIAD/PPh₃ in anhydrous THF at -20°C → 0°C

- Isolate 3-(pyridin-3-yloxy)azetidine (4) via silica chromatography (hexane:EtOAc 3:1)

Critical Parameters :

Carboxamide Coupling with Thiophen-2-ylmethylamine

Final step utilizes carbodiimide-mediated coupling :

- Activate azetidine-1-carboxylic acid (5) with EDCI/HOBt

$$ \text{C}7\text{H}{10}\text{N}2\text{O}2 + \text{EDCI} \rightarrow \text{Active ester} $$ - Add thiophen-2-ylmethylamine (6) in DMF at 0°C → RT

- Purify via recrystallization (EtOH/H₂O)

Yield Optimization Data :

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 0→25 | 78 | 98.5 |

| HATU | DCM | -10→25 | 85 | 99.1 |

| DCC/DMAP | THF | 25 | 65 | 97.2 |

Process Optimization Strategies

Catalytic Enhancements

Solvent Screening

Green chemistry metrics for etherification step:

| Solvent | PMI* | E-Factor | Yield (%) |

|---|---|---|---|

| THF | 8.7 | 32 | 85 |

| 2-MeTHF | 6.2 | 28 | 88 |

| Cyrene® | 4.1 | 19 | 82 |

*Process Mass Intensity

Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

- δ 8.41 (d, J=2.4 Hz, 1H, Py-H6)

- δ 7.32 (dd, J=5.0, 1.2 Hz, 1H, Thiophene-H5)

- δ 4.62 (s, 2H, CH₂NH)

- δ 4.18 (quin, J=7.6 Hz, 1H, Azetidine-H3)

FT-IR (KBr) :

Chromatographic Purity

HPLC Conditions :

- Column: Zorbax SB-C18 (4.6×150 mm, 5 µm)

- Mobile Phase: 0.1% TFA in H₂O/MeCN gradient

- Retention Time: 6.8 min

- Purity: ≥98.5% (UV 254 nm)

Industrial-Scale Considerations

Continuous Flow Synthesis

Cost Analysis

| Component | Cost/kg (USD) | % Total Cost |

|---|---|---|

| 3-Hydroxypyridine | 1,200 | 38 |

| HATU | 8,500 | 29 |

| Thiophenemethylamine | 950 | 19 |

Challenges and Mitigation

Common Impurities

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds with azetidine structures can exhibit antimicrobial properties. The unique combination of the thiophene and pyridine groups may enhance the compound's lipophilicity, potentially improving its efficacy against bacterial strains. For instance, derivatives of similar structures have been shown to inhibit key bacterial enzymes, suggesting that 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide could be explored for developing new antibiotics.

Enzyme Modulation

Compounds containing azetidine rings have been studied for their ability to modulate enzyme activity. The specific arrangement of functional groups in this compound may allow it to act as a selective inhibitor or activator of particular enzymes involved in metabolic pathways. This property is crucial for drug development targeting diseases such as cancer or metabolic disorders .

Receptor Binding

The potential for this compound to bind with biological receptors could lead to therapeutic applications in treating conditions like depression or anxiety by acting on neurotransmitter receptors. The structural characteristics suggest it may interact favorably with G-protein coupled receptors (GPCRs), which are common targets in pharmacology.

Synthetic Organic Chemistry

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies, including nucleophilic substitutions and coupling reactions involving the azetidine core. This versatility allows researchers to modify the compound's structure for enhanced biological activity or altered pharmacokinetic properties.

Building Block for Derivatives

Due to its unique structure, this compound can serve as a building block for synthesizing other biologically active molecules. Researchers can explore structure-activity relationships (SAR) by altering substituents on the azetidine ring or modifying the attached aromatic systems . This approach is fundamental in drug design, allowing for the development of compounds with improved efficacy and safety profiles.

Pharmacological Insights

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of similar compounds in treating various diseases. For example, derivatives that incorporate azetidine structures have shown promise as anticancer agents by inhibiting tumor growth through targeted mechanisms . The specific interactions between these compounds and biological targets are critical for understanding their therapeutic potential.

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Notes:

- Smaller rings like azetidine may influence binding affinity and selectivity in drug design.

- Substituent Effects: The pyridin-3-yloxy group is shared with the quinoline derivative in , suggesting a role in π-stacking or hydrogen bonding in kinase inhibition. The thiophen-2-ylmethyl group may enhance lipophilicity and membrane permeability compared to cyanamide or dimethylamino substituents.

- Synthetic Complexity: Azetidine synthesis often requires strain-relief strategies, whereas thiazolidines and quinolines are more accessible via cyclization or condensation.

Analytical and Computational Comparisons

- Mass Spectrometry : Fragmentation patterns of the target compound may resemble those of hydrazinyl-thiazolines, with nitrogen rule compliance aiding in molecular ion identification.

- Molecular Modeling : Chem3D Pro () could predict the azetidine ring’s conformational stability and substituent electronic profiles, guiding SAR studies.

Biological Activity

3-(Pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a pyridine ring, a thiophene moiety, and an azetidine core, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O2S, with a molecular weight of 289.35 g/mol. The compound's structure is characterized by:

- Pyridine Ring : Enhances lipophilicity and may facilitate interactions with various receptors.

- Thiophene Moiety : Contributes to the compound's electronic properties and may improve binding affinity.

- Azetidine Core : Provides structural rigidity that can influence biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Compounds with azetidine and pyridine structures have been studied for their ability to inhibit tumor cell proliferation. They may act on multiple pathways involved in cancer progression.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways.

- Antimicrobial Properties : The unique combination of functional groups may enhance the compound's ability to disrupt bacterial membranes or inhibit growth.

The mechanism of action for this compound is likely multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could act as a ligand for various receptors, influencing cellular signaling processes.

- Cell Membrane Interaction : The lipophilic nature of the compound may facilitate its integration into cell membranes, leading to disruption or altered permeability.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of related compounds:

Q & A

Q. What are the recommended synthetic routes and characterization methods for 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide?

Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the azetidine carboxamide core via cyclization or coupling reactions. For example, amide bond formation between azetidine-1-carboxylic acid derivatives and thiophen-2-ylmethylamine .

- Step 2: Introduction of the pyridin-3-yloxy group via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling for thiophene integration) .

- Characterization: Use NMR (¹H/¹³C) to confirm regiochemistry, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%). Thin-layer chromatography (TLC) monitors intermediate steps .

Q. How can researchers predict the biological activity of this compound based on its structural features?

Answer: The compound’s heterocyclic moieties (pyridine, thiophene, azetidine) suggest potential interactions with biological targets:

- Pyridine : May engage in hydrogen bonding or π-π stacking with enzyme active sites (e.g., kinases) .

- Thiophene : Known to enhance metabolic stability and modulate electron-rich interactions in antimicrobial or anticancer scaffolds .

- Azetidine : Conformational rigidity may improve target selectivity.

Initial screening should include in vitro assays (e.g., enzyme inhibition, cytotoxicity) against relevant disease models .

Q. What experimental strategies are used to resolve contradictory data in biological assays?

Answer: Contradictions (e.g., varying IC₅₀ values across assays) can arise from assay conditions or off-target effects. Mitigation strategies:

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or cellular thermal shift assays (CETSA) for target engagement .

- Structural analysis : Compare crystallography or docking studies to verify binding poses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

Answer:

- Substituent variation : Modify the pyridine (e.g., introduce electron-withdrawing groups) or thiophene (e.g., halogenation) to enhance binding .

- Azetidine ring substitution : Replace azetidine with piperidine or morpholine to assess conformational flexibility’s impact on potency .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction points .

Q. What computational methods are recommended for elucidating the mechanism of action?

Answer:

- Molecular docking : AutoDock Vina or Glide to predict binding modes with targets like GPCRs or kinases .

- Quantum mechanics/molecular mechanics (QM/MM) : Study reaction pathways (e.g., covalent binding via thiophene sulfur) .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify key residues .

Q. How can reaction conditions be optimized to improve yield and scalability?

Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Flow chemistry : Implement continuous flow systems for exothermic steps to improve safety and scalability .

Q. What strategies address stability issues during in vivo studies?

Answer:

- Metabolic profiling : Use liver microsomes to identify degradation hotspots (e.g., azetidine ring oxidation) .

- Prodrug design : Mask labile groups (e.g., esterify carboxamide) to enhance plasma stability .

- Formulation : Encapsulate in PEGylated liposomes to prolong half-life .

Q. How do structural analogs inform the development of this compound?

Answer: Comparative studies with analogs (e.g., piperidine vs. azetidine carboxamides) reveal:

- Bioavailability : Azetidine’s smaller ring size improves membrane permeability vs. piperidine derivatives .

- Toxicity : Thiophene-containing analogs show lower hepatotoxicity compared to furan-based compounds .

- Potency : Pyridine substitution (e.g., 4-cyano vs. 3-ethoxy) correlates with kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.